molecular formula C8H18ClF2N B2931496 3-(Difluoromethyl)-4,4-dimethylpentan-1-amine;hydrochloride CAS No. 2309457-68-7

3-(Difluoromethyl)-4,4-dimethylpentan-1-amine;hydrochloride

Cat. No.: B2931496
CAS No.: 2309457-68-7
M. Wt: 201.69
InChI Key: ANGILYYVEDQQKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethyl)-4,4-dimethylpentan-1-amine;hydrochloride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, which imparts unique chemical properties and reactivity. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-4,4-dimethylpentan-1-amine typically involves the introduction of the difluoromethyl group into the molecular structure. One common method is the difluoromethylation of suitable precursors using difluoromethylating agents. The reaction conditions often involve the use of metal catalysts and specific reagents to achieve the desired transformation .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques. The choice of reagents and catalysts is crucial to ensure the efficiency and cost-effectiveness of the production .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-4,4-dimethylpentan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are tailored to achieve the desired transformations while maintaining the integrity of the difluoromethyl group .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a wide range of functionalized derivatives .

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-4,4-dimethylpentan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the binding affinity of the compound to enzymes and receptors, thereby modulating their activity. The pathways involved often include inhibition of key enzymes or disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethyl)-4,4-dimethylpentan-1-amine;hydrochloride stands out due to its specific structural features and the presence of the difluoromethyl group, which imparts unique chemical properties. Its versatility in undergoing various chemical reactions and its broad range of applications in different scientific fields highlight its significance .

Properties

IUPAC Name

3-(difluoromethyl)-4,4-dimethylpentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17F2N.ClH/c1-8(2,3)6(4-5-11)7(9)10;/h6-7H,4-5,11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGILYYVEDQQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCN)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.